molecular formula C7H4BrFO2 B127030 5-Bromo-2-fluorobenzoic acid CAS No. 146328-85-0

5-Bromo-2-fluorobenzoic acid

Cat. No. B127030
M. Wt: 219.01 g/mol
InChI Key: PEXAZYDITWXYNJ-UHFFFAOYSA-N
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Patent
US06831175B2

Procedure details

A mixture of 5-bromo-2-fluorobenzaldehyde (810 mg; 4.0 mmol), 15% NaOH (aq.) (3 mL), MeOH (5 mL), and 30% H2O2 (5 mL) was stirred at r.t. for 2 hrs., then acidified with 10% HCl (aq.). The resulting white solid was collected, rinsed with water, and dried to give the desired product (670 mg; 77%).
Quantity
810 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[OH-:11].[Na+].OO.Cl>CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[C:7]([OH:11])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
810 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
OO
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at r.t. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting white solid was collected
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)O)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.